REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[C:12](=O)([O:18]C(C)(C)C)[O:13][C:14]([CH3:17])([CH3:16])[CH3:15]>C1COCC1>[C:12]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:10])[F:11])=[CH:4][CH:3]=1)([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:18]
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Name
|
|
Quantity
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100 g
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Type
|
reactant
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Smiles
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NC1=CC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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150 g
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Type
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reactant
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Smiles
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C(OC(C)(C)C)(OC(C)(C)C)=O
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Name
|
|
Quantity
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400 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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Most of the solvent is removed
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Type
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CUSTOM
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Details
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a rotary evaporator
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Type
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CUSTOM
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Details
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the non-volatile material that remains is triturated with water (1000 mL)
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Type
|
CUSTOM
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Details
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to form a solid
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Type
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CUSTOM
|
Details
|
The solid is isolated by filtration
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Type
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WASH
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Details
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washed with additional water (500 mL)
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Type
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WASH
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Details
|
washed with hexanes (500 mL)
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Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NC1=CC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |